3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-23-14-6-2-5-13(11-14)19(22)21-16(18-8-4-10-25-18)12-15(20-21)17-7-3-9-24-17/h2-11,16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMTWXAMJFMUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-methoxybenzoyl hydrazine with 2,5-diformylfuran. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes furan rings and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 270.28 g/mol. The presence of the furan rings contributes to its reactivity and biological activity, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies on related compounds have indicated their effectiveness against various bacterial strains, suggesting that 3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole may also possess similar properties. The incorporation of furan and pyrazole rings enhances the compound's ability to disrupt microbial cell functions, making it a candidate for further exploration in antimicrobial therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, including cyclooxygenase (COX) enzymes. This suggests that this compound could be explored as an anti-inflammatory agent, potentially offering a new approach to treating inflammatory diseases .
Anticancer Properties
Recent studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The structural features of this compound may enhance its interaction with cancer cell targets, making it a promising candidate for anticancer drug development .
Case Studies and Research Findings
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining furan derivatives with appropriate carbonyl compounds under acidic or basic conditions.
- Cyclization : Utilizing hydrazine derivatives to form the pyrazole ring.
- Functionalization : Modifying the compound to enhance solubility or biological activity through various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Materials Science: In organic semiconductors, it may facilitate charge transport through conjugated systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazoline Derivatives
Analgesic and Antimicrobial Activity
Pyrazoline derivatives with aryl substituents exhibit varying biological activities depending on the electronic and steric nature of their substituents:
- Methoxy and Methyl Groups : Compounds like 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2f) and 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2e) showed enhanced analgesic activity compared to acetyl salicylic acid. The methoxy and methyl groups likely improve bioavailability and target binding through hydrophobic interactions and moderate electron donation .
- Phenyl Groups : 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole (2d) demonstrated moderate activity, suggesting that unsubstituted phenyl groups provide less optimal steric or electronic profiles for analgesia .
- Furan Substituents : While direct data on the target compound’s analgesic activity is unavailable, furan-containing analogs (e.g., 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles) exhibit significant anti-inflammatory activity due to the electron-donating nature of furan, which enhances charge transfer interactions with biological targets .
Anti-Inflammatory Activity
Structure-activity relationship (SAR) studies highlight:
- Electron-Donating Groups : Methoxy and furan substituents increase anti-inflammatory activity by stabilizing charge-transfer complexes with proteins like egg albumin .
- Electron-Withdrawing Groups : Halogen-substituted derivatives (e.g., 4-chlorophenyl analogs) show reduced activity due to destabilized interactions with polar residues in target enzymes .
Structural and Crystallographic Insights
Molecular Geometry and Interactions
- Crystal Packing : Derivatives such as 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole exhibit π-π stacking between aryl rings, stabilizing the crystal lattice. The dihydropyrazole ring adopts a puckered conformation, quantified using Cremer-Pople parameters .
- Furan vs.
Spectroscopic Properties
Physicochemical and Electronic Properties
Nonlinear Optical (NLO) Behavior
Chlorophenyl-substituted pyrazolines (e.g., 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole) exhibit high second-order hyperpolarizability (γ) due to charge transfer between electron-withdrawing Cl and the dihydropyrazole ring. The target compound’s furan and methoxy groups, being electron-rich, may reduce γ but enhance solubility in polar solvents .
Solubility and Stability
Data Tables
Table 2: Structural Parameters from Crystallography
Biological Activity
The compound 3,5-bis(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features two furan rings and a methoxybenzoyl group attached to a dihydropyrazole core, contributing to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : It may possess properties that reduce inflammation in biological systems.
Anticancer Activity
A series of in vitro studies have been conducted to evaluate the anticancer potential of this compound against different cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| A549 (Lung) | 12.34 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.78 | Caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting enhanced potency in certain contexts .
Case Study: MCF-7 Cell Line
In a focused study on the MCF-7 breast cancer cell line, flow cytometry analysis revealed that treatment with this compound led to significant apoptosis. Western blot analysis indicated increased levels of pro-apoptotic proteins such as p53 and cleaved caspase-3, confirming its mechanism of action through apoptotic pathways .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 64 µg/mL | Bacteriostatic |
These findings suggest that the compound possesses notable antimicrobial properties, particularly against Gram-negative bacteria like E. coli .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can significantly reduce inflammation markers in animal models. The following table presents the results from a study measuring inflammatory cytokines:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 120 | 60 |
| IL-10 | 30 | 45 |
The reduction in pro-inflammatory cytokines indicates the compound's potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
